molecular formula C5H10NNaO5 B130435 Sodium L-glutamate hydrate CAS No. 6106-04-3

Sodium L-glutamate hydrate

Cat. No.: B130435
CAS No.: 6106-04-3
M. Wt: 187.13 g/mol
InChI Key: GJBHGUUFMNITCI-QTNFYWBSSA-M
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Description

It is a white crystalline powder that is commonly used as a flavor enhancer in various cuisines, particularly in Asian cookingIt was first isolated and identified by Japanese biochemist Kikunae Ikeda in 1908 .

Mechanism of Action

Target of Action

The primary targets of Sodium (S)-2-amino-4-carboxybutanoate hydrate, also known as L-Glutamic acid monosodium salt hydrate, Sodium L-glutamate hydrate, or Monosodium Glutamate (MSG), are the glutamate receptors in the body . These receptors are found in various parts of the body, including the stomach, gut lining, and brain . They play a crucial role in transmitting signals in the nervous system and are involved in learning and memory .

Mode of Action

MSG acts as an excitatory neurotransmitter and an agonist at all subtypes of glutamate receptors, including metabotropic, kainate, NMDA, and AMPA receptors . It is absorbed through interaction with these receptors . Once in the gut, glutamate is either broken down to act as fuel or incorporated into other molecules .

Biochemical Pathways

MSG affects several biochemical pathways. It facilitates the binding of existing kokumi substances to kokumi receptors . In turn, these bound kokumi substances enhance the intensity of umami, sweet, salty, and fatty tastes, resulting in increased palatability accompanied by kokumi flavor, such as thickness, mouthfulness, and continuity .

Pharmacokinetics

The pharmacokinetics of MSG involve its absorption, distribution, metabolism, and excretion (ADME). After ingestion, MSG is absorbed in the gut through its interaction with glutamate receptors . It is then distributed throughout the body, where it can interact with various glutamate receptors. In the gut, MSG is either broken down to act as fuel or incorporated into other molecules .

Result of Action

The action of MSG results in a variety of molecular and cellular effects. It enhances the savory taste-active compounds when added in the proper concentration . It also increases the palatability of food, making it more enjoyable to eat . Furthermore, it has been suggested that high concentrations of MSG may increase the mitochondrial proton gradient, leading to the overproduction of mitochondrial superoxide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSG. For instance, the concentration of MSG in a solution can affect its hydration and dynamics . Additionally, the presence of other substances, such as kokumi substances, can influence the action of MSG .

Biochemical Analysis

Biochemical Properties

Sodium (S)-2-amino-4-carboxybutanoate hydrate participates in various biochemical reactions. It interacts with numerous enzymes, proteins, and other biomolecules. As a derivative of glutamic acid, it is involved in protein synthesis and serves as a neurotransmitter in the central nervous system. It also plays a role in the citric acid cycle, contributing to energy production within cells .

Cellular Effects

The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, as a neurotransmitter, it can activate signal transduction pathways leading to neuronal excitation .

Molecular Mechanism

At the molecular level, Sodium (S)-2-amino-4-carboxybutanoate hydrate exerts its effects through various mechanisms. It can bind to specific receptors on the cell surface, leading to the activation or inhibition of enzymes. Changes in gene expression can also occur as a result of its interaction with cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate can change over time. It is stable under standard conditions, but its effects on cellular function may vary depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of Sodium (S)-2-amino-4-carboxybutanoate hydrate in animal models can vary with different dosages. Lower doses may have minimal effects, while higher doses could lead to observable changes in physiological processes. Specific studies detailing these effects are currently limited .

Metabolic Pathways

Sodium (S)-2-amino-4-carboxybutanoate hydrate is involved in several metabolic pathways. As a derivative of glutamic acid, it participates in amino acid metabolism. It can also be involved in the citric acid cycle, contributing to the production of ATP, the primary energy currency of the cell .

Transport and Distribution

The transport and distribution of Sodium (S)-2-amino-4-carboxybutanoate hydrate within cells and tissues involve various transporters and binding proteins. It can be actively transported across cell membranes, and its distribution can be influenced by factors such as pH and ion concentration .

Subcellular Localization

The subcellular localization of Sodium (S)-2-amino-4-carboxybutanoate hydrate can influence its activity and function. It is primarily found in the cytoplasm, where it can participate in various metabolic processes. It can also be transported into organelles such as mitochondria, where it can contribute to energy production .

Preparation Methods

Monosodium glutamate can be produced through several methods:

Chemical Reactions Analysis

Monosodium glutamate undergoes various chemical reactions:

Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents. The major products formed from these reactions include glutamic acid, pyroglutamate, and other glutamate derivatives.

Scientific Research Applications

Monosodium glutamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Monosodium glutamate is unique among flavor enhancers due to its ability to impart the umami taste. Similar compounds include:

Monosodium glutamate stands out due to its widespread use and effectiveness in enhancing the savory taste of foods.

Properties

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

CAS No.

6106-04-3

Molecular Formula

C5H10NNaO5

Molecular Weight

187.13 g/mol

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1

InChI Key

GJBHGUUFMNITCI-QTNFYWBSSA-M

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.O.[Na+]

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

SMILES

C(CC(=O)O)C(C(=O)[O-])N.O.[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.O.[Na+]

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

physical_description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid;  [Merck Index] Fine colorless crystals;  MSDSonline]

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

Synonyms

Aluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium L-glutamate hydrate
Reactant of Route 2
Sodium L-glutamate hydrate
Reactant of Route 3
Sodium L-glutamate hydrate
Reactant of Route 4
Sodium L-glutamate hydrate
Reactant of Route 5
Sodium L-glutamate hydrate
Reactant of Route 6
Sodium L-glutamate hydrate

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